Predicted Lipophilicity (cLogP) Analysis: Cyclopentanecarboxamide vs. Cyclobutanecarboxamide and Pivalamide Analogs
The cyclopentanecarboxamide moiety of the target compound (CAS 2034512-30-4) provides a distinct lipophilicity profile compared to its closest commercially available analogs. The target compound has a computed XLogP3-AA value of 2.6 [REFS-1†L7-L8], driven by the C5 cycloalkyl ring. The cyclobutanecarboxamide analog (CAS unavailable, benchchem) contains a smaller C4 ring, predicted to reduce lipophilicity by approximately 0.4–0.5 log units based on the contribution difference between cyclopentyl (−0.62 π fragment) and cyclobutyl (−0.99 π fragment) substituents [REFS-2†L4-L8]. The pivalamide analog (CAS 2034505-17-2) introduces a tert-butyl group, increasing steric bulk and predicted lipophilicity to an estimated XLogP3 of ~2.9 [REFS-2†L21-L24]. These differences in lipophilicity can lead to divergent permeability and metabolic clearance profiles across the series.
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | Cyclobutanecarboxamide analog: estimated XLogP3 ≈ 2.1–2.2; Pivalamide analog: estimated XLogP3 ≈ 2.9 |
| Quantified Difference | Δ XLogP3 ≈ +0.4 to +0.5 vs. cyclobutanecarboxamide; Δ XLogP3 ≈ −0.3 vs. pivalamide |
| Conditions | Computed by XLogP3 3.0 (PubChem) [REFS-1†L7-L8] and fragment constant estimation |
Why This Matters
This difference is critical for assays where membrane permeability or non-specific binding correlates with compound hydrophobicity; procurement of the correct cyclopentanecarboxamide ensures reproducible partitioning behavior consistent with the intended TRPV1 ligand profile.
- [1] PubChem. Compound Summary for CID 119102932: Computed Properties XLogP3-AA. National Library of Medicine, 2026. View Source
